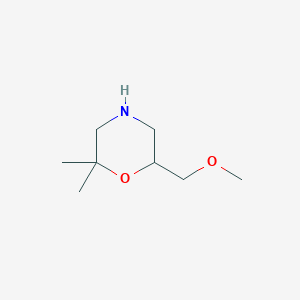

6-(Methoxymethyl)-2,2-dimethylmorpholine

Description

Properties

IUPAC Name |

6-(methoxymethyl)-2,2-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSVQLLPTBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481252-51-0 | |

| Record name | 6-(methoxymethyl)-2,2-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

Starting Materials: Morpholine, formaldehyde, methanol.

Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux temperature.

Procedure: Morpholine is reacted with formaldehyde and methanol in the presence of an acidic catalyst. The reaction mixture is heated under reflux, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the morpholine ring or the methoxymethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-2,2-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues of Morpholine Derivatives

2,6-Dimethylmorpholine (CAS 27550-90-9)

- Molecular Weight : ~129.18 g/mol .

- Key Differences : Lacks the methoxymethyl group at position 6, reducing steric bulk and polarity.

- Applications : Simpler structure used in polymer additives and corrosion inhibitors .

(2R)-2-(Methoxymethyl)morpholine (CAS 157791-21-4)

- Molecular Weight : 131.17 g/mol .

- Key Differences : Substituent position (C2 vs. C6) alters spatial arrangement and reactivity. The hydrochloride derivative (CAS 144053-99-6) is used in drug discovery .

4-(3-(p-tert-Butylphenyl)-2-methylpropyl)-cis-2,6-dimethylmorpholine (DE3060315)

- Structure : Bulky tert-butylphenyl group at position 4; cis-2,6-dimethyl groups.

- Key Differences : Enhanced lipophilicity due to the aromatic substituent, critical for fungicidal activity. The (-)-enantiomer shows superior bioactivity .

Anti-Inflammatory and Antioxidant Activity

- 6-(Methoxymethyl)-2,2-dimethylmorpholine Derivatives: No direct IC₅₀ values are provided, but structurally similar 2,6-dimethylmorpholine derivatives exhibit anti-inflammatory IC₅₀ values of 10.67–37.75 µM, outperforming curcumin (8.43 µM) .

- Mannich Base Derivatives : Substitution patterns (e.g., pyrrolidine vs. piperazine) significantly modulate activity. For example, dimethylamine derivatives show potent IC₅₀ values (1.93 µM) .

Fungicidal Activity

- The cis-2,6-dimethylmorpholine derivative in DE3060315 demonstrates enantiomer-specific fungicidal properties, with the (-)-enantiomer being more effective than the (+)-form .

Stereochemical and Physicochemical Properties

Biological Activity

6-(Methoxymethyl)-2,2-dimethylmorpholine is a morpholine derivative characterized by a methoxymethyl substitution on a dimethylmorpholine framework. This compound has garnered attention due to its unique structural properties, which may influence its biological activity and potential applications in pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 159.23 g/mol

- CAS Number : 1481252-51-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring structure allows for various non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. This can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

Synthesis and Interaction Studies

The synthesis of this compound typically involves methods that ensure high yields and purity. Interaction studies are essential for understanding how this compound behaves in biological systems, particularly regarding its reactivity with other chemical entities.

Table 2: Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| N-Methylation | Involves the reaction of dimethylmorpholine with methoxymethyl chloride under basic conditions. |

| Substitution Reactions | Various electrophilic substitutions can be employed to introduce the methoxymethyl group. |

Safety Profile

While the compound shows promise for various applications, it is also noted to be corrosive and an irritant. Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Methoxymethyl)-2,2-dimethylmorpholine, and how can reaction conditions be optimized?

- Methodology :

- Start with diisopropanolamine derivatives modified with methoxymethyl groups. Use concentrated sulfuric acid as both catalyst and solvent, as demonstrated in analogous morpholine syntheses .

- Optimize temperature gradients: High temperatures (~150°C) for initial cyclization, followed by lower temperatures (~80°C) for methoxymethyl group stabilization.

- Monitor yield via gas chromatography (GC) or HPLC, adjusting catalyst loading (5–10% w/w) to minimize byproducts like N-methylated derivatives.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology :

- Perform fractional distillation under reduced pressure (e.g., 0.1–0.5 atm) to separate the compound from lower-boiling-point impurities.

- Use silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) to resolve stereoisomers or regioisomers.

- Confirm purity via melting point analysis (if crystalline) or NMR spectroscopy (e.g., absence of proton signals at δ 1.5–2.0 ppm for unreacted amines) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to verify methoxymethyl substitution (e.g., δ 3.3–3.5 ppm for OCH) and dimethyl groups (δ 1.2–1.4 ppm for CH).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for CHNO: ~159.12).

- Computational Modeling : Employ density functional theory (DFT) to predict bond angles and electron density maps, referencing PubChem data for validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Compare reaction rates with/without methoxymethyl groups using kinetic studies (e.g., UV-Vis monitoring of SN2 reactions with alkyl halides).

- Analyze steric hindrance via X-ray crystallography or NOESY NMR to assess spatial constraints from dimethyl groups .

- Computational studies (e.g., Gaussian 16) can model transition states and activation energies to explain observed regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish between overlapping signals (e.g., methoxymethyl vs. morpholine ring protons).

- Re-examine synthetic intermediates for impurities (e.g., unreacted diols via IR spectroscopy at 3200–3500 cm) .

- Compare experimental and simulated spectra (e.g., ACD/Labs or ChemDraw) to identify misassignments .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies: Incubate samples at 40–60°C and pH 1–12 for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of methoxymethyl groups to hydroxymethyl derivatives).

- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, pH 7) .

Q. What in silico approaches predict the biological activity of this compound?

- Methodology :

- Perform molecular docking (AutoDock Vina) to evaluate binding affinity with target proteins (e.g., GPCRs or enzymes).

- Use QSAR models trained on morpholine derivatives to predict ADMET properties (e.g., logP, bioavailability) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.